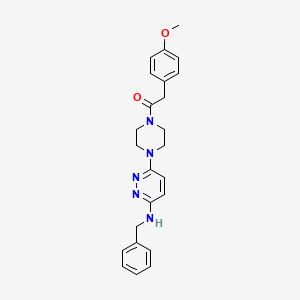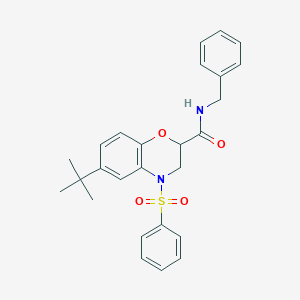![molecular formula C20H15F4N3OS B11246911 N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide](/img/structure/B11246911.png)
N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a fluorophenyl group, and a trifluoromethylbenzamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The imidazo[2,1-b][1,3]thiazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions typically yield derivatives with modified electronic properties, enhancing their biological activity.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. The imidazo[2,1-b][1,3]thiazole core interacts with molecular targets such as kinases, leading to the disruption of cellular processes like proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the compound can induce apoptosis in cancer cells .
類似化合物との比較
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can be compared to other imidazo[2,1-b][1,3]thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole core but differs in the substituents, leading to variations in biological activity.
Coumarin clubbed thiazines: These compounds also exhibit antimicrobial and antioxidant activities but have different structural features and applications.
The uniqueness of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of a fluorophenyl group and a trifluoromethylbenzamide moiety, which enhances its biological activity and potential therapeutic applications.
特性
分子式 |
C20H15F4N3OS |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H15F4N3OS/c21-15-7-3-12(4-8-15)17-16(27-9-10-29-19(27)26-17)11-25-18(28)13-1-5-14(6-2-13)20(22,23)24/h1-8H,9-11H2,(H,25,28) |
InChIキー |
IBKUOOIMEPYKIO-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246832.png)

![N-(4-bromo-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246846.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine](/img/structure/B11246865.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246867.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11246880.png)
![6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B11246888.png)
![1,1'-[3-ethyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246897.png)
![N-(2-chlorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246898.png)
![1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one](/img/structure/B11246903.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246918.png)
![1,1'-[3,6-bis(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246921.png)
![6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246923.png)

